

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dibromophenanthrene-9,10-dione

Cat. No.: B038615

[Get Quote](#)

This technical guide provides a comprehensive overview of **3,6-Dibromophenanthrene-9,10-dione**, a key intermediate in various chemical industries.^{[1][2]} It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nomenclature, chemical properties, synthesis, and applications.

Nomenclature and Chemical Identifiers

The compound is systematically named under IUPAC nomenclature and is also known by several synonyms. These identifiers are crucial for accurate database searches and regulatory compliance.

IUPAC Name: **3,6-dibromophenanthrene-9,10-dione**^{[3][4]}

Synonyms:

- 3,6-Dibromo-9,10-phenanthrenedione^[5]
- 3,6-Dibromo-9,10-phenanthrenequinone^{[3][5]}
- 3,6-Dibromo-phenanthrenequinone^{[3][4]}
- 3,6-Dibromophenanthraquinone^[5]
- 9,10-Phenanthrenedione, 3,6-dibromo-^{[4][5]}

- NSC 87364[5]

Chemical Identifiers:

- CAS Number: 53348-05-3[1][3][4]
- Molecular Formula: C₁₄H₆Br₂O₂[1][3][6]
- Molecular Weight: 366.00 g/mol [3][4][6]
- InChI: InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H[3][4]
- InChIKey: WPEJBJRFPBMVGJ-UHFFFAOYSA-N[3]
- Canonical SMILES: C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O[3][4]

Physicochemical Properties

3,6-Dibromophenanthrene-9,10-dione is an organic compound characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions.[5] It is typically a light yellow to brown crystalline powder.[7] The presence of bromine atoms enhances its reactivity, making it a versatile intermediate in various chemical reactions.[5]

Property	Value	Source
Appearance	Light yellow to brown powder/crystal	[7]
Melting Point	291 °C	
Boiling Point	~501 °C	[1][2]
Density	~1.9 g/cm ³	[1][2]
Flash Point	~177.5 °C	[1][2]
Purity	Typically >95% or 97%	[1][7]

Synthesis and Reactivity

The synthesis of **3,6-Dibromophenanthrene-9,10-dione** is generally achieved through the electrophilic aromatic substitution of phenanthrenequinone.[1] This typically involves the use of a brominating agent, such as molecular bromine, often in the presence of a catalyst.[1] The strategic placement of the bromine atoms on the phenanthrene scaffold significantly influences the molecule's reactivity, making it a valuable precursor for more complex structures.[1]

A key reaction of this compound is its reduction to form 3,6-Dibromophenanthrene-9,10-diol, a hydroquinone derivative.[8] This transformation is significant as the diol form can serve as a crucial precursor for further chemical modifications in the synthesis of advanced materials.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,6-Dibromophenanthrene-9,10-dione** and its subsequent reduction.

Experimental Protocol: Reduction to 3,6-Dibromophenanthrene-9,10-diol

The following is a generalized protocol for the laboratory-scale reduction of **3,6-Dibromophenanthrene-9,10-dione**.[8]

Materials:

- **3,6-Dibromophenanthrene-9,10-dione**
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Anhydrous Tetrahydrofuran (THF)
- Deionized water

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator


Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **3,6-Dibromophenanthrene-9,10-dione** (1.0 equivalent) in a suitable volume of anhydrous THF. The reaction should be conducted under an inert atmosphere.^[8]
- Reduction: While stirring, add a solution of sodium dithionite in deionized water to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. Remove the THF using a rotary evaporator.
- Extraction: Partition the remaining aqueous residue between ethyl acetate and deionized water. Separate the organic layer, and wash it sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude 3,6-Dibromophenanthrene-9,10-diol can be further purified by recrystallization or column chromatography.

Applications

3,6-Dibromophenanthrene-9,10-dione is a versatile intermediate with applications in several advanced fields:

- Organic Light-Emitting Diodes (OLEDs): It serves as a critical precursor in the synthesis of materials for OLED displays and lighting, where it is modified to create light-emitting or charge-transporting molecules.[1][2]
- Dyestuff Intermediates: The compound can be transformed into specialized chromophores, leading to the creation of dyes with unique optical properties.[1][2]
- Agrochemicals: It acts as a foundational element in the synthesis of active ingredients for crop protection products.[2]
- Materials Science: Due to its electronic properties, it is a candidate for applications in organic electronics and photonic devices.[5] It is also used as a building block for small molecule semiconductors.[6][7]

[Click to download full resolution via product page](#)

Caption: Key application areas of **3,6-Dibromophenanthrene-9,10-dione**.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If eye irritation persists, seek medical advice. Store the compound under an inert gas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. 3,6-Dibromophenanthrene-9,10-dione | 53348-05-3 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038615#iupac-name-and-synonyms-for-3-6-dibromophenanthrene-9-10-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com